Structural Evidence: Presence of Central Ketone Functionality for β-Ketoaldehyde Reactivity
3-Oxopentanedial (C5H6O3, MW 114.10 g/mol) possesses three carbonyl groups: two terminal aldehydes and one central ketone, confirmed by its InChI string 'InChI=1S/C5H6O3/c6-3-1-5(8)2-4-7/h3-4H,1-2H2' [1]. In contrast, the common crosslinker glutaraldehyde (C5H8O2, MW 100.12 g/mol) is a dialdehyde without a ketone, with the SMILES string 'C(CC=O)CC=O' [2]. The presence of the central ketone in 3-oxopentanedial establishes a β-dicarbonyl system, enabling unique reactivity such as enolate formation and participation in Knoevenagel condensations that are not accessible to glutaraldehyde .
| Evidence Dimension | Molecular Formula and Functional Groups |
|---|---|
| Target Compound Data | C5H6O3; 2 aldehydes, 1 ketone |
| Comparator Or Baseline | Glutaraldehyde: C5H8O2; 2 aldehydes, 0 ketones |
| Quantified Difference | Presence of an additional central ketone group in the target compound, providing a β-dicarbonyl system absent in the comparator. |
| Conditions | Structural analysis from PubChem and EPA DSSTox databases. |
Why This Matters
This structural difference is critical for synthetic routes requiring β-ketoaldehyde intermediates, as the central ketone enables reactions (e.g., pyridine, pyrazole, or pyrimidine formation) that a simple dialdehyde cannot perform.
- [1] PubChem. (2025). 3-Oxoglutaraldehyde (Compound Summary). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3-Oxopentanedial View Source
- [2] PubChem. (2025). Glutaraldehyde (Compound Summary). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Glutaraldehyde View Source
